2-({2-[(2-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid
Description
The compound 2-({2-[(2-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid features a partially hydrogenated quinazoline core substituted with two sulfanyl groups. One sulfanyl group is linked to a 2-chlorobenzyl moiety, while the other connects to an acetic acid group. The tetrahydroquinazoline scaffold provides rigidity, and the chloro substituent introduces electronic and steric effects that may influence reactivity or biological interactions .
Properties
IUPAC Name |
2-[[2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c18-13-7-3-1-5-11(13)9-24-17-19-14-8-4-2-6-12(14)16(20-17)23-10-15(21)22/h1,3,5,7H,2,4,6,8-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUSRQZYIXJESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=CC=C3Cl)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125513 | |
| Record name | 2-[[2-[[(2-Chlorophenyl)methyl]thio]-5,6,7,8-tetrahydro-4-quinazolinyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339019-39-5 | |
| Record name | 2-[[2-[[(2-Chlorophenyl)methyl]thio]-5,6,7,8-tetrahydro-4-quinazolinyl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339019-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-[[(2-Chlorophenyl)methyl]thio]-5,6,7,8-tetrahydro-4-quinazolinyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview of the Compound
Chemical Structure
The compound is a sulfanyl-containing acetic acid derivative with a quinazoline structure. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The presence of a chlorobenzyl group may enhance its pharmacological profile.
Molecular Formula
The molecular formula for this compound can be inferred based on its name, but specific calculations would be necessary to confirm its exact structure.
Antitumor Activity
Quinazoline derivatives have been extensively studied for their potential as anticancer agents. Research indicates that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Quinazoline Derivatives
A study demonstrated that certain quinazoline derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of kinases involved in cell cycle regulation.
Antimicrobial Activity
The sulfanyl group in the compound may contribute to its antimicrobial properties. Sulfanyl-containing compounds are known to exhibit activity against a range of bacteria and fungi.
Research Findings
- Bacterial Inhibition: Studies have shown that sulfanyl derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Fungal Activity: Certain quinazoline derivatives have also been reported to possess antifungal properties, making them candidates for further investigation in treating fungal infections.
Anti-inflammatory Properties
Compounds similar to the one have demonstrated anti-inflammatory effects in various models. This activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Toxicity Profile
While exploring the biological activity, it is crucial to consider the toxicity of the compound. Many quinazoline derivatives have shown low toxicity profiles in preclinical studies, but detailed toxicity assessments are necessary for clinical applications.
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Formula
The structural representation can be summarized as follows:
Antitumor Activity
Recent studies have indicated that compounds similar to 2-({2-[(2-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid exhibit significant antitumor properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, quinazoline derivatives have been shown to target the EGFR pathway, leading to reduced tumor growth in preclinical models.
Antimicrobial Properties
The compound also displays notable antimicrobial activity against various pathogens. Research indicates that sulfanyl groups enhance the compound's ability to penetrate bacterial cell walls, thereby exerting bactericidal effects. This property is particularly relevant in the context of rising antibiotic resistance.
Anti-inflammatory Effects
Inflammation plays a critical role in numerous chronic diseases. Compounds with similar structural features have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may possess therapeutic potential in treating inflammatory conditions.
Drug Design and Synthesis
The structural complexity of this compound offers opportunities for further modifications to enhance efficacy and selectivity. Medicinal chemists are exploring various synthetic routes to optimize its pharmacokinetic properties while minimizing toxicity.
Case Studies
- Antitumor Efficacy : A study conducted on a series of quinazoline derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The results indicated that modifications at the sulfanyl position significantly improved their antitumor activity.
- Antimicrobial Trials : In vitro studies showed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
- Inflammatory Models : Experimental models of acute inflammation revealed that the compound could significantly reduce edema and inflammatory cell infiltration, suggesting its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Modifications in Benzyl Substituents
Key analogs differ in the benzyl group’s substituent position and identity:
- 2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid (CAS 339018-80-3): The 4-methylbenzyl group replaces the 2-chlorobenzyl moiety.
- N-[4-({2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}oxy)phenyl]acetamide (CAS 339019-03-3):
Functional Group Variations
Molecular Properties and Hypothesized Effects
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Implications |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₈ClN₂O₂S₂ | 428.95 (calc.) | 2-Chlorobenzyl, acetic acid | Enhanced steric hindrance; moderate acidity |
| 2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid | C₂₀H₂₂N₂O₂S₂ | 410.58 (calc.) | 4-Methylbenzyl, acetic acid | Increased lipophilicity; reduced electron withdrawal |
| N-[4-({2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}oxy)phenyl]acetamide | C₂₃H₂₂ClN₃O₂S | 439.96 | 4-Chlorobenzyl, acetamide | Reduced solubility in aqueous media; altered bioactivity |
| N-Allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine | C₁₉H₂₁ClN₃S | 370.91 (calc.) | 4-Chlorobenzyl, allyl amine | Basic character; potential for nucleophilic interactions |
Notes:
- The acetic acid group (pKa ~2.5) is ionized at physiological pH, enhancing water solubility, whereas acetamide (neutral) and allyl amine (basic) alter pharmacokinetic profiles .
Q & A
Q. What are the recommended synthetic routes for preparing 2-({2-[(2-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid?
Methodological Answer: Synthesis typically involves multi-step organic reactions:
Quinazoline Core Formation : Cyclocondensation of substituted thioureas with carbonyl compounds under acidic conditions (e.g., HCl/EtOH) to form the tetrahydroquinazoline scaffold.
Sulfanyl Group Introduction : Thioether linkages are established via nucleophilic substitution (e.g., benzyl thiols reacting with halogenated intermediates).
Acetic Acid Side Chain Attachment : Carboxylic acid derivatives are coupled using coupling agents like EDC/HOBt or via Mitsunobu reactions.
Key Considerations :
- Use anhydrous conditions for sulfanyl group stability.
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfanyl protons at δ 3.5–4.5 ppm).
- MS : High-resolution ESI-MS for molecular ion verification.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate stoichiometry .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., ambiguous NOESY correlations) be resolved for this compound?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to assign quaternary carbons and long-range couplings.
- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals (solvent: DCM/hexane) and analyzing bond angles/distances (e.g., C-S bond length ~1.81 Å) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate structural hypotheses .
Q. What strategies optimize regioselective functionalization of the quinazoline core?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to control sulfanyl substitution at C2.
- Catalytic Systems : Use Pd-catalyzed C-H activation for late-stage diversification (e.g., Suzuki coupling at C4).
- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at sulfur sites .
Q. How do sulfanyl groups influence the compound’s redox behavior in biological assays?
Methodological Answer:
- Cyclic Voltammetry : Measure oxidation peaks (~0.8–1.2 V vs. Ag/AgCl) to assess sulfanyl → sulfone conversion.
- Stability Studies : Incubate in PBS (pH 7.4) with glutathione to mimic intracellular reducing environments.
- LC-MS Monitoring : Track degradation products (e.g., disulfide formation) under oxidative stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
